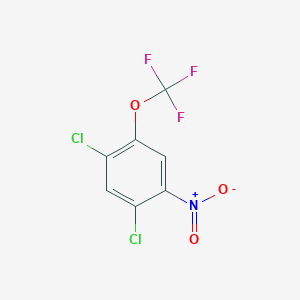

1,5-Dichloro-2-nitro-4-(trifluoromethoxy)benzene

CAS No.:

Cat. No.: VC19809322

Molecular Formula: C7H2Cl2F3NO3

Molecular Weight: 275.99 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H2Cl2F3NO3 |

|---|---|

| Molecular Weight | 275.99 g/mol |

| IUPAC Name | 1,5-dichloro-2-nitro-4-(trifluoromethoxy)benzene |

| Standard InChI | InChI=1S/C7H2Cl2F3NO3/c8-3-1-4(9)6(16-7(10,11)12)2-5(3)13(14)15/h1-2H |

| Standard InChI Key | XVXCWPHXDKEQEI-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=CC(=C1OC(F)(F)F)Cl)Cl)[N+](=O)[O-] |

Introduction

| Property | Value |

|---|---|

| Molecular Formula | C₇H₂Cl₂F₃NO₃ |

| Molecular Weight | 275.99 g/mol |

| IUPAC Name | 1,5-Dichloro-2-nitro-4-(trifluoromethoxy)benzene |

| InChI Key | XVXCWPHXDKEQEI-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=CC(=C1OC(F)(F)F)Cl)Cl)N+[O-] |

Synthesis and Manufacturing

The synthesis of 1,5-Dichloro-2-nitro-4-(trifluoromethoxy)benzene involves multi-step halogenation and functionalization reactions. While no direct patent describes its production, analogous methods for nitro-trifluoromethoxy benzene derivatives provide insight.

Example Synthetic Route:

-

Chlorination: Benzene is di-chlorinated using Cl₂ in the presence of FeCl₃ to yield 1,5-dichlorobenzene.

-

Nitration: Introduction of a nitro group via mixed acid (HNO₃/H₂SO₄) at controlled temperatures .

-

Trifluoromethoxylation: The trifluoromethoxy group is installed using silver-mediated coupling with trifluoromethyl hypofluorite .

Key Reaction Conditions:

-

Solvent: Aromatic hydrocarbons (e.g., toluene) or ethers (e.g., THF) .

-

Catalyst: Silver salts for trifluoromethoxy group introduction.

-

Yield: Patent data for similar compounds report yields exceeding 70–90% under optimized conditions .

Physicochemical Properties

The compound’s properties are influenced by its polar functional groups and halogen content:

Stability:

-

Thermal: Stable under standard conditions but may decompose at elevated temperatures.

-

Light Sensitivity: Nitro groups may cause photodegradation, necessitating storage in amber glass.

| Hazard Category | Risk Mitigation Strategy |

|---|---|

| Skin Irritation | Immediate washing with soap/water |

| Eye Exposure | Flush with water for 15 minutes |

| Inhalation | Move to fresh air; seek medical attention |

Comparative Analysis with Structural Analogs

To contextualize its properties, we compare it to 2,4-Dichloro-5-nitrobenzotrifluoride (CAS: 400-70-4), a compound with a trifluoromethyl (-CF₃) group .

Table 3: Structural and Functional Comparison

| Property | 1,5-Dichloro-2-nitro-4-(trifluoromethoxy)benzene | 2,4-Dichloro-5-nitrobenzotrifluoride |

|---|---|---|

| Molecular Formula | C₇H₂Cl₂F₃NO₃ | C₇H₂Cl₂F₃NO₂ |

| Functional Groups | -OCF₃, -NO₂, -Cl | -CF₃, -NO₂, -Cl |

| Molecular Weight | 275.99 g/mol | 259.99 g/mol |

| Applications | Pharma intermediates | Agrochemical precursors |

Key Insight: The trifluoromethoxy group enhances polarity compared to trifluoromethyl, altering solubility and reactivity.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume